Afobazolhydrochlorid

Übersicht

Beschreibung

- Fabomotizolhydrochlorid ist ein anxiolytisches Mittel mit neuroprotektiven Eigenschaften. Es gehört zur chemischen Klasse der Thioxanthen-Derivate.

- Im Gegensatz zu einigen anderen Anxiolytika zeigt Fabomotizol keine muskelrelaxierenden Wirkungen .

Herstellungsmethoden

- Die Syntheseroute für Fabomotizolhydrochlorid umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien.

- Leider sind die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden im öffentlichen Bereich nicht weit verbreitet dokumentiert.

Wissenschaftliche Forschungsanwendungen

- Fabomotizol wurde ausgiebig auf seine anxiolytischen Wirkungen untersucht.

- In der Chemie dient es als wertvolles Werkzeug zur Untersuchung GABAergerer Pfade und Rezeptorinteraktionen.

- In der Biologie und Medizin machen die neuroprotektiven Eigenschaften von Fabomotizol relevant für die Forschung zu neurodegenerativen Erkrankungen und zur neuronalen Gesundheit.

- Seine potenziellen Anwendungen erstrecken sich auf die Industrie, wo es für die Medikamentenentwicklung oder als Leitstruktur untersucht werden könnte.

Wirkmechanismus

- Der genaue Mechanismus der anxiolytischen und neuroprotektiven Wirkungen von Fabomotizol ist noch nicht vollständig geklärt.

- Vorge schlagene Mechanismen umfassen:

- Interaktion mit GABA-Rezeptoren (GABAerge Modulation).

- Förderung der Freisetzung von NGF (Nervenwachstumsfaktor) und BDNF (hirngederegter Neurotropher Faktor).

- Antagonismus von MT1- und MT3-Rezeptoren.

- Agonismus an Sigma-Rezeptoren.

- Weitere Forschung ist erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Pfade aufzuklären.

Wirkmechanismus

Target of Action

Afobazole hydrochloride, also known as Fabomotizole, is a selective anxiolytic compound . It has been suggested that its primary targets include GABAergic receptors , NGF and BDNF release-promoting receptors , MT1 and MT3 melatonin receptors , and sigma receptors . These targets play crucial roles in modulating neurotransmission, neuroprotection, and anxiety .

Mode of Action

Afobazole’s mode of action is multifaceted and involves interactions with several targets. It acts as an agonist at the sigma-1 receptor (σ1R) , modulates the MT1 melatonin receptor , and indirectly influences the gamma-aminobutyric acid (GABA) system . It has also been shown to inhibit MAO-A reversibly and may interact with serotonin receptors . These interactions result in anxiolytic and neuroprotective effects without any sedative or muscle relaxant actions .

Biochemical Pathways

Afobazole’s interaction with its targets affects several biochemical pathways. It promotes the release of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) , which are crucial for neuronal survival and growth . Its modulation of the GABA system influences inhibitory neurotransmission, contributing to its anxiolytic effects . The exact biochemical pathways and their downstream effects remain a subject of ongoing research.

Pharmacokinetics

Afobazole has a bioavailability of 43.64% , indicating a pronounced first-pass effect . It undergoes extensive hepatic metabolism , and its onset of action is approximately 0.85±0.13 hours . The elimination half-life is 0.82±0.54 hours , suggesting that the compound is rapidly cleared from the body .

Result of Action

The molecular and cellular effects of Afobazole’s action are primarily anxiolytic and neuroprotective . It has been shown to increase the content of BDNF and NGF in cultured hippocampal neurons , suggesting a role in neuroprotection . Clinical trials have found Afobazole to be well-tolerated and reasonably effective for the treatment of anxiety .

Biochemische Analyse

Biochemical Properties

Afobazole hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with sigma-1 receptors (σ1Rs), which are chaperone proteins involved in modulating cellular functions such as ion channel activity, cellular differentiation, and neurotransmitter release . Additionally, Afobazole hydrochloride modulates the gamma-aminobutyric acid (GABA) system indirectly, enhancing inhibitory neurotransmission . It also influences the release of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), contributing to its neuroprotective properties .

Cellular Effects

Afobazole hydrochloride exerts various effects on different cell types and cellular processes. It has been shown to increase the levels of BDNF and NGF in cultured hippocampal neurons, promoting neuronal survival and growth . The compound also affects cell signaling pathways by modulating sigma-1 receptors, which play a role in cellular differentiation and neurotransmitter release . Furthermore, Afobazole hydrochloride influences gene expression related to stress response and neuroprotection, thereby enhancing cellular resilience to stress .

Molecular Mechanism

The molecular mechanism of Afobazole hydrochloride involves its interaction with sigma-1 receptors and modulation of the GABAergic system. By binding to sigma-1 receptors, Afobazole hydrochloride stabilizes these receptors and enhances their chaperone activity, leading to improved cellular function and stress resilience . Additionally, the compound indirectly modulates GABA-A receptors, enhancing inhibitory neurotransmission and reducing anxiety . Afobazole hydrochloride also influences the release of neurotrophic factors, which contribute to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Afobazole hydrochloride have been observed to change over time. The compound exhibits a rapid onset of action, with significant effects observed within hours of administration . Its stability and degradation have been studied, showing that Afobazole hydrochloride maintains its efficacy over extended periods . Long-term studies have indicated that the compound continues to exert neuroprotective and anxiolytic effects without causing tolerance or dependence .

Dosage Effects in Animal Models

The effects of Afobazole hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound has been shown to reduce anxiety and enhance cognitive function without causing sedation . At higher doses, Afobazole hydrochloride may exhibit toxic effects, including potential liver toxicity and adverse behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Afobazole hydrochloride undergoes extensive hepatic metabolism, primarily via cytochrome P450 (CYP) enzymes, particularly CYP3A4 . The main biotransformation product is 2-[2-(3-oxomorpholin-4-yl)ethylthio]-5-ethoxybenzimidazole, which retains anxiolytic properties . This metabolic pathway involves oxidation of the morpholine ring, contributing to the compound’s pharmacological effects .

Transport and Distribution

Afobazole hydrochloride is rapidly absorbed and distributed throughout the body, with a bioavailability of approximately 43.64% . The compound is transported across cell membranes and distributed within various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of Afobazole hydrochloride involves its interaction with sigma-1 receptors, which are primarily located in the endoplasmic reticulum and mitochondria . This localization is crucial for its chaperone activity and modulation of cellular stress responses . Additionally, Afobazole hydrochloride may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Vorbereitungsmethoden

- The synthetic route for Fabomotizole hydrochloride involves several steps, starting from commercially available starting materials.

- Unfortunately, specific reaction conditions and industrial production methods are not widely documented in the public domain.

Analyse Chemischer Reaktionen

- Fabomotizolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien, die bei seiner Synthese verwendet werden, sind Lewis-Säuren, Basen und Reduktionsmittel.

- Zu den Hauptprodukten, die bei diesen Reaktionen gebildet werden, gehören Zwischenprodukte und die endgültige Fabomotizol-Verbindung.

Vergleich Mit ähnlichen Verbindungen

- Fabomotizol zeichnet sich durch seine einzigartige Kombination von anxiolytischen und neuroprotektiven Eigenschaften aus.

- Ähnliche Verbindungen umfassen Benzodiazepine (z. B. Diazepam), SSRIs (z. B. Fluoxetin) und andere Anxiolytika (z. B. Buspiron).

Eigenschaften

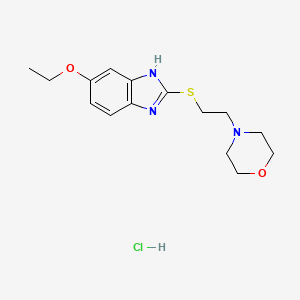

IUPAC Name |

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSRFAUFQZYTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938369 | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189638-30-0, 173352-39-1 | |

| Record name | Afobazole dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189638-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FABOMOTIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.